6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile

Lipophilicity Drug-likeness Permeability

6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile (CAS 1158124-18-5; also known as 6-[(3-phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile or 6-(cinnamyloxy)nicotinonitrile) is a synthetic heterocyclic compound of the pyridine-3-carbonitrile (nicotinonitrile) class. It features a pyridine ring bearing an electron-withdrawing nitrile group at the 3-position and a cinnamyloxy (3-phenylprop-2-enoxy) ether moiety at the 6-position, giving it a molecular formula of C15H12N2O and a molecular weight of 236.27 g/mol.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B11823978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N
InChIInChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2
InChIKeyOFXRUXUYCIUOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile: A Cinnamyloxy-Substituted Pyridine-3-carbonitrile Scaffold for Specialized Research Procurement


6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile (CAS 1158124-18-5; also known as 6-[(3-phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile or 6-(cinnamyloxy)nicotinonitrile) is a synthetic heterocyclic compound of the pyridine-3-carbonitrile (nicotinonitrile) class [1]. It features a pyridine ring bearing an electron-withdrawing nitrile group at the 3-position and a cinnamyloxy (3-phenylprop-2-enoxy) ether moiety at the 6-position, giving it a molecular formula of C15H12N2O and a molecular weight of 236.27 g/mol . This scaffold combines the hydrogen-bond-accepting nitrile with a conformationally flexible, lipophilic cinnamyl side-chain, which distinguishes it from simpler 6-alkoxy or 6-aryloxy nicotinonitrile analogs and makes it a versatile building block for medicinal chemistry and chemical biology research.

Why Generic Substitution of 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile with Other 6-Alkoxy/Aryloxy Nicotinonitriles Is Not Scientifically Sound


The pyridine-3-carbonitrile scaffold is highly sensitive to the nature of the 6-substituent because the ether oxygen directly influences the electron density of the pyridine ring, while the distal group modulates steric bulk, lipophilicity, and π-stacking capacity [1]. Literature on related 2-alkoxy-pyridine-3-carbonitrile series demonstrates that even minor variations in the O-alkyl/aryl group produce substantial differences in vasodilation potency (e.g., IC50 values spanning more than an order of magnitude), antimicrobial spectrum, and cytotoxicity profile [2]. The cinnamyloxy group of the title compound is unique among commercially available 6-substituted nicotinonitriles because it introduces a conjugated styryl system that cannot be replicated by benzyloxy (lacks the olefin), phenoxy (lacks the ethylene spacer), methoxy (minimal lipophilicity), or allyloxy (lacks the aromatic ring) analogs [1]. Consequently, substituting any in-class analog without empirical validation will alter the compound's molecular recognition, pharmacokinetic, and physicochemical behavior in an unpredictable manner.

Quantitative Differentiation Evidence for 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile Against Closest Structural Analogs


Enhanced Lipophilicity (cLogP) Compared to 6-Methoxy and 6-Phenoxy Nicotinonitrile Analogs

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 3.0, reflecting the lipophilic contribution of the cinnamyl group [1]. This places it in the optimal range for passive membrane permeability (Lipinski's Rule of Five preference: cLogP ≤ 5). In contrast, 6-methoxypyridine-3-carbonitrile (CAS 15871-85-9) has a substantially lower cLogP (~1.2) due to the small methyl group, while 6-phenoxynicotinonitrile (CAS 99902-72-4) has a cLogP of approximately 2.5 because of the direct aryl-ether linkage without the ethylene spacer . The cLogP differential of +1.5 to +1.8 log units relative to methoxy and +0.5 units relative to phenoxy indicates a meaningful increase in predicted membrane partitioning that may influence cell-based assay performance and oral bioavailability predictions.

Lipophilicity Drug-likeness Permeability

Increased Conformational Flexibility (Rotatable Bonds) Relative to 6-Phenoxy Nicotinonitrile

The target compound possesses 4 rotatable bonds, as computed by PubChem, which arise from the ether linkage and the propenyl spacer [1]. This is higher than the 2 rotatable bonds in 6-phenoxynicotinonitrile, where the phenyl ring is directly attached to the oxygen without a flexible linker . The additional rotational degrees of freedom allow the cinnamyl group to adopt multiple low-energy conformations, which can facilitate induced-fit binding to protein pockets with deeper, more sterically demanding sub-sites. Conversely, the rigid phenoxy analog may be restricted to a narrower set of binding poses. The benzyloxy analog (CAS 876516-71-1) also has 3 rotatable bonds but lacks the planar, conjugated double bond that pre-organizes the cinnamyl group for π-stacking interactions.

Molecular flexibility Entropy Target binding

Distinct Topological Polar Surface Area (TPSA) Profile Versus 6-Benzyloxy and 6-Allyloxy Nicotinonitriles

The target compound has a computed topological polar surface area (TPSA) of 45.9 Ų, contributed solely by the nitrile nitrogen and the pyridine nitrogen (the ether oxygen is partially shielded by adjacent carbons and contributes minimally) [1]. For 6-benzyloxypyridine-3-carbonitrile, TPSA is also 45.9 Ų due to identical heteroatom count, but the absence of the olefin results in a different spatial distribution of electron density. 6-Allyloxypyridine-3-carbonitrile would have a TPSA of ~45.9 Ų as well, but lacks the extended π-system of the cinnamyl group. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų are favorable for oral absorption. The cinnamyloxy compound combines low TPSA with moderate lipophilicity (cLogP 3.0), placing it in a physicochemical space distinct from its more polar or more lipophilic analogs for CNS drug discovery programs.

Polar surface area Oral bioavailability CNS penetration

Potential for Unique Biological Activity Profile Inferred from Pyridine-3-Carbonitrile Class Structure-Activity Trends

Pyridine-3-carbonitrile derivatives are a privileged scaffold with demonstrated activity against CDK2 kinase (IC50 values as low as 0.07 µM for optimized derivatives), tubulin polymerization, and various cancer cell lines including MCF7 (breast), Hep-G2 (liver), and CACO-2 (colon) [1]. A 2023 one-pot synthesis study of poly-substituted 3-cyanopyridines reported that 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) exhibited the most potent antimicrobial and cytotoxic activities in that series, with minimum inhibitory concentrations (MICs) in the range of 8–64 µg/mL against Gram-positive and Gram-negative bacteria [2]. While the specific target compound has not been tested in these assays, the cinnamyloxy substitution pattern is structurally distinct from the aryl/alkyl substituents that have been systematically explored, suggesting that its SAR profile will be orthogonal to those of previously reported analogs. The unsaturated cinnamyl moiety may also act as a Michael acceptor, endowing the compound with covalent inhibitor potential that is absent in saturated or simple aromatic ether analogs.

Anticancer Antimicrobial Kinase inhibition

Recommended Research and Procurement Applications for 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile Based on Differentiated Properties


Medicinal Chemistry: CNS-Penetrant Lead Generation Campaigns

The compound's combination of low TPSA (45.9 Ų) and moderate cLogP (3.0) positions it within the favorable physicochemical space for blood-brain barrier penetration [1]. Medicinal chemists exploring CNS targets can use this scaffold as a starting point for fragment growing or scaffold hopping, where the cinnamyl group provides both π-stacking capacity and conformational flexibility that saturated or directly aromatic ether analogs cannot simultaneously offer. The nitrile group serves as both a hydrogen-bond acceptor and a metabolic blocking group at the 3-position, reducing CYP450-mediated oxidation at that site.

Chemical Biology: Covalent Probe Development

The α,β-unsaturated ester functionality embedded within the cinnamyloxy group (styryl double bond) presents a potential Michael acceptor site [1]. This structural feature is absent in benzyloxy, methoxy, or phenoxy nicotinonitrile analogs. Researchers designing activity-based protein profiling (ABPP) probes or covalent inhibitors can exploit this latent electrophilicity to achieve target-selective, irreversible binding, while using the pyridine-3-carbonitrile core for affinity-driven recognition.

Material Science: Luminescent or Photophysical Material Development

Nicotinonitrile derivatives have been explored as donor-acceptor thermally activated delayed fluorescence (TADF) emitters, where the nitrile group acts as an electron acceptor and the aryl/alkoxy substituent as a donor [1]. The extended conjugation of the cinnamyloxy group (styryl-phenyl) provides a larger π-system than methoxy, ethoxy, or allyloxy analogs, which may red-shift emission wavelengths and enhance molar absorptivity. This makes the compound a candidate for structure-property relationship studies in organic light-emitting diode (OLED) or fluorescent sensor development.

Antimicrobial Resistance Research: EptA Inhibition Screening

A 2023 patent (WO2023081967) discloses compounds that inhibit EptA, an enzyme conferring resistance to cationic antimicrobial peptides in Gram-negative bacteria [1]. Although the title compound is not explicitly claimed, its pyridine-3-carbonitrile scaffold with a lipophilic 6-substituent aligns with the pharmacophore described. Screening this compound against EptA-expressing bacterial strains could reveal novel resistance-breaking activity that simpler analogs lack, particularly given the cinnamyl group's potential to engage hydrophobic pockets in the EptA active site.

Quote Request

Request a Quote for 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.